(2E)-Dehydro Propafenone-d5 Hydrochloride is a deuterated derivative of propafenone, a well-known antiarrhythmic agent primarily used in the treatment of ventricular arrhythmias. The compound is characterized by the incorporation of five deuterium atoms, which enhances its utility in metabolic studies and pharmacokinetic research. The molecular formula for (2E)-Dehydro Propafenone-d5 Hydrochloride is with a molecular weight of approximately 380.92 g/mol .
(2E)-Dehydro Propafenone-d5 Hydrochloride belongs to the class of compounds known as antiarrhythmics, specifically classified under Class I agents. It functions by modulating sodium channels in cardiac tissues, thus influencing cardiac rhythm.
The synthesis of (2E)-Dehydro Propafenone-d5 Hydrochloride involves several key steps that typically include:
The synthetic route may involve advanced techniques such as chromatography for purification and nuclear magnetic resonance spectroscopy for confirming the incorporation of deuterium into the final product .
The molecular structure of (2E)-Dehydro Propafenone-d5 Hydrochloride can be represented as follows:
(2E)-Dehydro Propafenone-d5 Hydrochloride participates in various chemical reactions typical for antiarrhythmic compounds, including:
Each reaction pathway can be studied using techniques such as liquid chromatography-mass spectrometry to analyze reaction products and metabolic profiles .
The mechanism of action for (2E)-Dehydro Propafenone-d5 Hydrochloride is primarily linked to its ability to block sodium channels in cardiac cells. This action stabilizes the cardiac membrane potential and reduces excitability, thereby preventing arrhythmias.
Research indicates that the deuterated form may exhibit altered pharmacokinetics compared to non-deuterated propafenone, potentially leading to improved therapeutic profiles in certain patient populations .
Characterization techniques such as infrared spectroscopy and mass spectrometry are employed to confirm the identity and purity of (2E)-Dehydro Propafenone-d5 Hydrochloride .
(2E)-Dehydro Propafenone-d5 Hydrochloride is primarily utilized in scientific research for:
This compound exemplifies the intersection of chemistry and pharmacology, offering valuable insights into drug behavior and metabolism while enhancing research methodologies in biomedical fields.
The compound (2E)-Dehydro Propafenone-d5 Hydrochloride is systematically named as (E)-1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one hydrochloride. This nomenclature adheres to IUPAC guidelines and integrates three critical elements: stereochemistry, isotopic labeling, and salt formation [4] [7].
Stereochemical Descriptor (2E): The "E" configuration (from German entgegen, meaning "opposite") specifies the spatial orientation around the α,β-unsaturated ketone moiety. Here, the highest-priority substituents (phenyl ring and carbonyl group) reside on opposite sides of the double bond. This contrasts with the "Z" isomer (zusammen, "together"), where these groups would be adjacent. The (E) configuration influences molecular geometry, dipole moments, and biological interactions, such as binding to cardiac sodium channels [8].
Isotopic Notation (-d5): The suffix "-d5" denotes pentadeuteration at the aliphatic hydroxypropyl chain. Specifically, five hydrogen atoms (H) at positions 1,1,2,3,3 of the 2-hydroxy-3-(propylamino)propoxy group are replaced by deuterium (D). This modification occurs at non-exchangeable sites, ensuring metabolic stability during pharmacokinetic studies [3] [4].
Structural Core: The scaffold retains propafenone’s base structure—a 1-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropanone framework. The "dehydro" prefix indicates the introduction of the α,β-unsaturated ketone system (conjugated enone), which may alter electronic properties and metabolic susceptibility compared to saturated propafenone [4] [7].
Structural Diagram Description:The molecule features a para-substituted propiophenone (carbonyl linked to phenyl ring A), connected via an (E)-alkene to phenyl ring B. The chiral 2-hydroxy-3-(propylamino)propoxy linker attaches to ring A’s ortho position. The pentadeuterated sites are at the propoxy group’s C1, C2, and C3 carbons. Hydrochloride salt formation occurs at the propylamino nitrogen [4] [7].
Table 1: Structural Descriptors of (2E)-Dehydro Propafenone-d5 Hydrochloride
Component | Specification |
---|---|
IUPAC Name | (E)-1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one hydrochloride |
CAS Registry No. | 1331643-41-4 (hydrochloride); 1422-06-6 (base form) |
Molecular Formula | C₂₁H₂₆ClNO₃ (non-deuterated) → C₂₁H₂₁D₅ClNO₃ (deuterated) |
Key Stereochemistry | (E)-configured α,β-unsaturated ketone |
Isotopic Labeling Sites | C1, C2, C3 of 2-hydroxy-3-(propylamino)propoxy group (five deuterium atoms) |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into drug molecules to modulate metabolic pathways without altering pharmacological activity. In (2E)-Dehydro Propafenone-d5 Hydrochloride, pentadeuteration targets the propoxy side chain—a site vulnerable to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 [1] [6].
Metabolic Stability Mechanism: Deuterium’s higher atomic mass (2.014 vs. 1.008 for H) creates a kinetic isotope effect (KIE). This slows cleavage of C–D bonds during rate-limiting metabolic steps, such as α-carbon hydroxylation or N-dealkylation. For propafenone, deuteration at the propylamino and adjacent carbons can reduce first-pass metabolism, prolonging systemic exposure [3] [6].
Pharmacokinetic Tracability: The d5-label enables precise tracking of parent drug and metabolites in biological matrices using mass spectrometry. Deuterated compounds exhibit distinct mass shifts (e.g., +5 Da for parent ion), facilitating discrimination from endogenous compounds and non-deuterated analogs in LC-MS assays. This is critical for quantifying metabolic ratios (e.g., 5-OH-propafenone/propafenone AUC) and identifying accumulation risks [3] [6].
Clinical Relevance: Propafenone exhibits polymorphic metabolism due to CYP2D6 genetic variability. In "poor metabolizers" (∼10% of Caucasians), standard propafenone accumulates, increasing toxicity risks. Deuterated analogs may normalize inter-subject variability by dampening CYP2D6-dependent metabolism, as demonstrated by reduced metabolite/parent ratios (AUCmetabolite/AUCparent = 0.63 after single dose vs. 0.32 chronic) in human studies [1].
Table 2: Impact of Deuteration on Propafenone Pharmacokinetics
Parameter | Non-Deuterated Propafenone | Deuterated Analog (Theoretical) | Significance |
---|---|---|---|
Half-life (t₁/₂) | 3.5 h (acute); 6.7 h (chronic) [1] | Expected increase by 1.3–2.0× | Reduced dosing frequency |
AUC Ratio (Metabolite/Parent) | 0.63 (acute); 0.32 (chronic) [1] | Predicted <0.30 | Lower metabolite accumulation |
CYP2D6 Affinity | High (Km ≈ 2–10 µM) [1] | Reduced (Higher Km due to KIE) | Mitigated polymorphic variability |
(2E)-Dehydro Propafenone-d5 Hydrochloride differs structurally and functionally from non-deuterated propafenone derivatives. Key comparisons include:
Diprafenone: A dimethyl analog of propafenone with modified alkyl chain length. Exhibits stronger β-blocking activity but similar sodium channel blockade. Reduced CYP2D6 affinity compared to propafenone (mean VPB suppression: 92% vs. 80% at equipotent doses) [5].
Isotopic vs. Non-Isotopic Pharmacokinetics:Non-deuterated propafenone shows time-dependent kinetics:
Chronic phase (1 month): t₁/₂ = 6.7 h; AUC = 7620 ng·mL⁻¹·h [1]Deuterated analogs are designed to minimize this time dependency by reducing autoinhibition of CYP enzymes. The d5-label stabilizes exposure, potentially allowing twice-daily (b.d.s.) vs. thrice-daily (t.d.s.) dosing [1] [3].
Metabolite Profiles:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7